N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine
Description
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a quinoline-based small molecule characterized by a 4-fluorophenyl substituent at the quinoline’s 2-position and a beta-alanine moiety linked via a carbonyl group. The quinoline scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or DNA. The 4-fluorophenyl group enhances lipophilicity and may improve metabolic stability, while the beta-alanine contributes a carboxylic acid group, increasing aqueous solubility.
Properties
Molecular Formula |
C19H15FN2O3 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C19H15FN2O3/c20-13-7-5-12(6-8-13)17-11-15(19(25)21-10-9-18(23)24)14-3-1-2-4-16(14)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24) |
InChI Key |
INIQKHQLJUPHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The final step involves the coupling of the quinoline derivative with beta-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline Derivatives with Piperazine Linkers ()
Compounds from , such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4), share the 2-(4-fluorophenyl)quinoline-4-carbonyl core but differ in their linker and terminal groups. Key distinctions include:
- Linker Chemistry: C4 incorporates a piperazine group and a methyl benzoate ester, whereas the target compound directly links beta-alanine.
- Bioavailability : The ester group in C4 may act as a prodrug, hydrolyzing in vivo to a free carboxylic acid, whereas the target compound’s acid is immediately ionizable.
- Molecular Weight : C4’s molecular weight is higher (~540 g/mol estimated) due to the piperazine and benzoate groups, compared to the target compound (~380–400 g/mol estimated).
Table 1: Structural and Physicochemical Comparison
Substituent Effects :
- Electronic Effects: The electron-withdrawing fluorine may enhance quinoline’s π-stacking capability with biological targets compared to electron-donating groups (e.g., methoxy in C6).
Biphenyl-Beta-Alanine Analogs ()
The compound N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-beta-alanine () shares the beta-alanine-carboxylate moiety but replaces quinoline with a biphenyl system. Key differences include:
Fluorophenyl-Containing Amino Acids ()
Simpler fluorophenyl derivatives like D-4-Fluoro-phenylalanine and (R)-3-(4-Fluorophenyl)-beta-alaninol () highlight the role of fluorine in modulating electronic and solubility properties. However, these lack the quinoline scaffold, limiting direct comparison. The beta-alaninol analog’s hydroxyl group contrasts with the carboxylic acid in the target compound, affecting charge and solubility.
Table 2: Functional Group and Solubility Trends
| Compound Type | Key Functional Groups | Predicted Solubility | Potential Applications |
|---|---|---|---|
| Target Compound | Carboxylic acid, quinoline | Moderate (polar) | Drug candidates, enzyme inhibitors |
| Piperazine-linked (C4) | Ester, piperazine | Low (non-polar) | Prodrugs, sustained release |
| Biphenyl-beta-alanine | Hydroxyl, iodine | Low (bulky) | Imaging agents, heavy-atom probes |
| Fluorophenyl-amino acids | Amine, hydroxyl/carboxylic acid | High (polar) | Peptide synthesis, building blocks |
Biological Activity
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the coupling of beta-alanine with a quinoline derivative. The presence of the 4-fluorophenyl moiety enhances the compound's lipophilicity and potentially its biological activity.
Biological Activity
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on 6,7-disubstituted quinoline derivatives showed that modifications at the 4-position with halogen groups, especially fluorine, significantly enhance antiproliferative activity against various cancer cell lines (A549, H460, HT-29, MKN-45, U87MG) .
2. Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Inhibiting these kinases can lead to reduced cell viability and increased apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 1.04 nM against c-Met kinase, indicating strong inhibitory potential .
Case Studies
Case Study 1: In Vitro Evaluation
In a study evaluating various quinoline derivatives, this compound was assessed for its cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited moderate to high antiproliferative activity, particularly against lung and colorectal cancer cell lines.
Case Study 2: Structure-Activity Relationship Analysis
A structure-activity relationship analysis highlighted that the introduction of fluorine at the para position of the phenyl ring significantly enhances the compound's biological activity. This modification appears to optimize interactions with target proteins involved in tumorigenesis .
Data Tables
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Lines Tested | Activity Level |
|---|---|---|---|---|
| This compound | c-Met | 1.04 | A549, H460, HT-29 | Moderate to High |
| Related Quinoline Derivative | c-Met | 5.00 | MKN-45, U87MG | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
